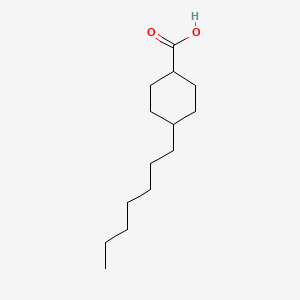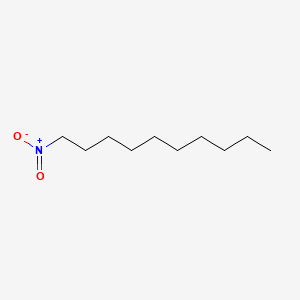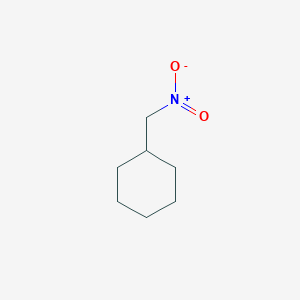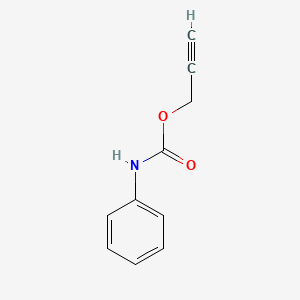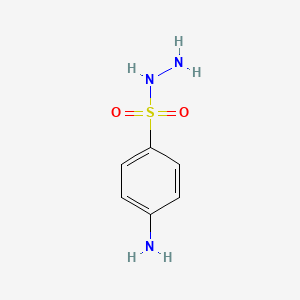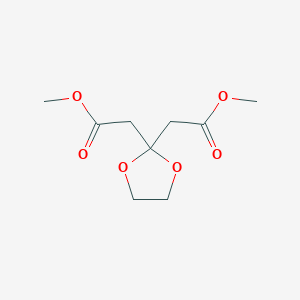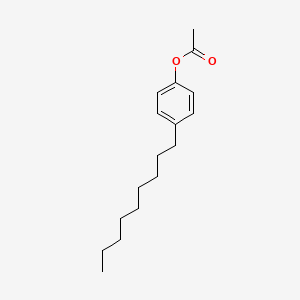
Biguanide sulphate
Descripción general
Descripción
Biguanides are a class of organic compounds characterized by the presence of two guanidine groups connected by a central carbon atom. Biguanide sulfate is one of the salts derived from biguanides. It is obtained by treating the biguanide-copper complex with sulfuric acid. Other known salts include the hydrochloride, nitrate, toluenesulfonate, tartrate, and pamoate. These compounds have been studied for their pharmacological properties, particularly in the context of antidiabetic medications .
Synthesis Analysis
The synthesis of biguanide sulfate involves the reaction between a biguanide compound and sulfuric acid. The sulfate salt is formed due to the insolubility of the sulfate anion. Additionally, other biguanide salts have been prepared by treating biguanides with carboxylic acids, resulting in compounds like adamantate, Clofibrate, orotate, nicotinate, and others .
Molecular Structure Analysis
The molecular structure of biguanides consists of two guanidine moieties (NH-C(=NH)-NH₂) linked by a central carbon atom. The sulfate salt adds a sulfate anion (SO₄²⁻) to this structure. The arrangement of atoms and functional groups contributes to the overall properties and reactivity of biguanides .
Aplicaciones Científicas De Investigación
Antibacterial Applications
Biguanide sulphate, specifically in the form of Polyhexamethylene biguanide (PHMB), has been shown to have antibacterial properties, particularly when adsorbed onto cotton. This process depends on the electrostatic interactions between the cationic PHMB and the anionic carboxylate groups on cotton. The introduction of sulphonic acid groups into cotton during dyeing increases its capacity to uptake PHMB, enhancing its antibacterial action (Kawabata & Taylor, 2006).
Diabetes Mellitus Research
Biguanide sulphate has been used in studies related to diabetes mellitus, particularly in understanding the effects of drug combinations. For instance, studies have compared mortality rates among diabetic patients treated with combinations of insulin secretagogues and biguanides, providing insights into the safety and effectiveness of these drug combinations (Monami et al., 2006).
Rheumatoid Arthritis in Diabetes
Research has explored the potential protective role of biguanides in reducing the risk of rheumatoid arthritis among patients with diabetes mellitus. The use of biguanides in diabetic patients has been associated with a lower rate of rheumatoid arthritis development, suggesting anti-inflammatory properties (Yu‐Jih Su et al., 2022).
Biguanide Complexes in Chemistry
Biguanide sulphate has been studied for its role in forming chemical complexes, such as in the synthesis of mononitrosylcobalt(biguanidinium) complexes. These studies contribute to the understanding of the structural and bonding properties of biguanide-based compounds (Ghosh et al., 2003).
Therapeutic Applications
Biguanides, including those in sulphate forms, have been reviewed for their diverse therapeutic applications. They exhibit a range of biological activities, including antidiabetic, antimalarial, antiviral, and anticancer properties. This review underscores the versatility of biguanide compounds in medicinal chemistry (Kathuria et al., 2021).
Direcciones Futuras
Research on biguanides continues, exploring their potential beyond diabetes management. Recent studies have investigated their effects in oncology and other therapeutic areas. Developing new synthetic methodologies to access a wider variety of biguanides remains an exciting avenue for future research .
Propiedades
IUPAC Name |
1-(diaminomethylidene)guanidine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N5.H2O4S/c3-1(4)7-2(5)6;1-5(2,3)4/h(H7,3,4,5,6,7);(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWVBVPUEOHJFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NC(=N)N)(N)N.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H9N5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
49719-55-3 | |
| Record name | Imidodicarbonimidic diamide, sulfate (2:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49719-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90180486 | |
| Record name | Biguanide sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Biguanide sulphate | |
CAS RN |
2583-53-1, 6945-23-9 | |
| Record name | Imidodicarbonimidic diamide, sulfate (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2583-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Biguanide sulphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002583531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Biguanide sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biguanide sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.146 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



